
1-(Pentafluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentafluorophenyl)propan-2-one is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanone backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability.
Aplicaciones Científicas De Investigación
1-(Pentafluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
Pentafluorophenyl stationary phases provide alternative retention and selectivity when compared to the commonly used alkyl phases . The differences in chromatographic results stem from the fact that the PFP phases may provide interactions such as π-π, dipole, hydrogen bonding, and ionic interactions not prevalent on standard alkyl modified phases .
Direcciones Futuras
Perfluoroaromatic reagents, including pentafluorophenyl compounds, are becoming increasingly popular tools in peptide modification and synthesis . They offer unique selectivity and have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . Future applications of these reagents in biological chemistry are expected .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentafluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentafluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted pentafluorophenyl derivatives.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)benzene: Shares the electron-withdrawing properties but differs in the extent of fluorination.
2,2,2-Trifluoroacetophenone: Similar in having a trifluoromethyl group but with different reactivity due to the position of fluorine atoms.
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and exhibit similar reactivity patterns.
Uniqueness: 1-(Pentafluorophenyl)propan-2-one is unique due to the combination of the pentafluorophenyl group with a propanone backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high electron-withdrawing capacity and resistance to metabolic degradation.
Propiedades
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYLUHZTMXOIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

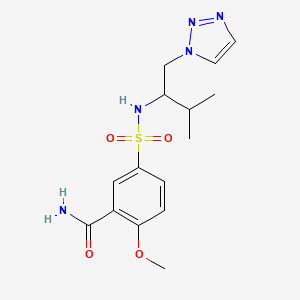
![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)
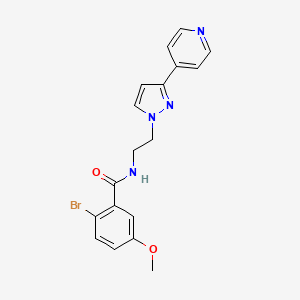
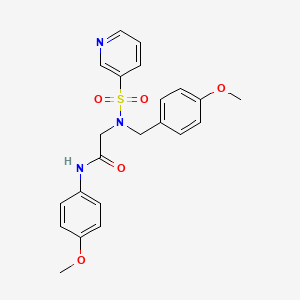

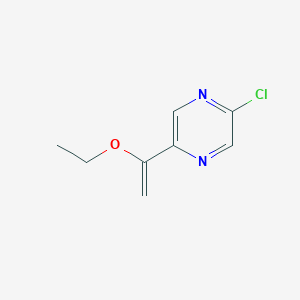
![4,10-Dioxa-6,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione](/img/structure/B2889864.png)
![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate](/img/structure/B2889867.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)
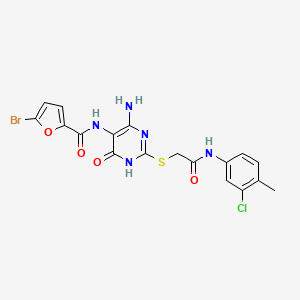
![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2889873.png)
